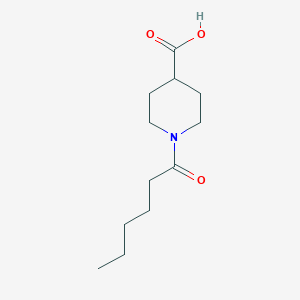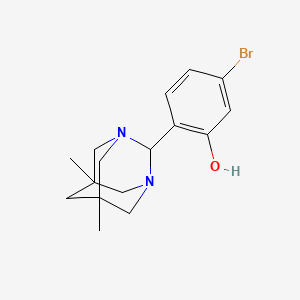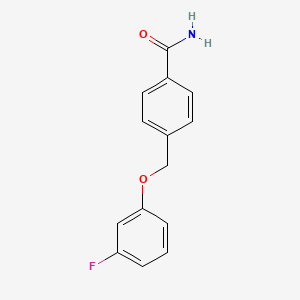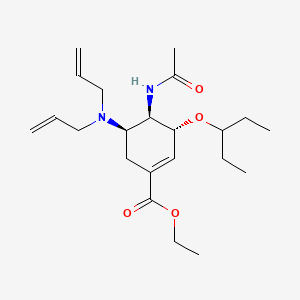![molecular formula C11H12N2O4S B14894067 (2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- is a complex organic compound with a unique structure that includes a butenoic acid backbone and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- typically involves the reaction of 3-aminocarbonyl-4,5-dimethyl-2-thienylamine with 2-butenoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
Aplicaciones Científicas De Investigación
2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the thienyl group.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid with different spatial arrangement.
3-butenoic acid: Differs in the position of the double bond.
Uniqueness
The uniqueness of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, (2E)- lies in its specific structure, which includes a thienyl group and an aminocarbonyl moiety. This structure imparts unique chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H12N2O4S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
(E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H,1-2H3,(H2,12,17)(H,13,14)(H,15,16)/b4-3+ |
Clave InChI |
MRGWOYCRVOQUSV-ONEGZZNKSA-N |
SMILES isomérico |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C(=O)O)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


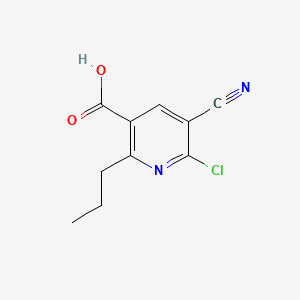
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
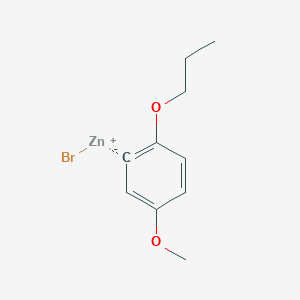
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
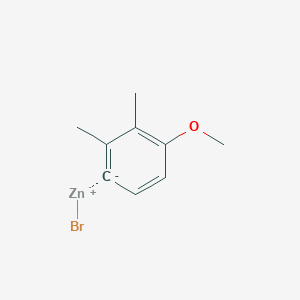
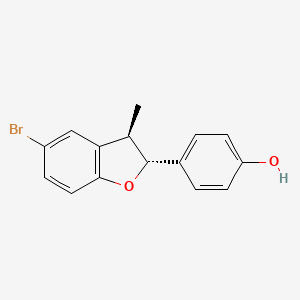
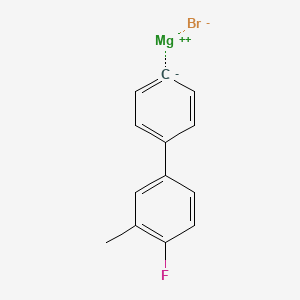

![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)

